Dihexyl phenyl phosphate
Description
Dihexyl phenyl phosphate (DHPP) is an organophosphate ester characterized by two hexyl alkyl chains and one phenyl group attached to a phosphate core. Its molecular formula is C₁₈H₃₁O₄P (inferred from structural analogs in , and 18), with an approximate molecular weight of 342.4 g/mol. DHPP belongs to a class of compounds widely used as plasticizers, flame retardants, and lubricant additives due to its balanced hydrophobic-hydrophilic properties and thermal stability. Unlike phthalates, which are under regulatory scrutiny, phosphate esters like DHPP are increasingly adopted in polyvinyl chloride (PVC) formulations and specialty lubricants for their dual functionality in enhancing material flexibility and fire resistance .
Properties
CAS No. |
33898-82-7 |
|---|---|
Molecular Formula |
C18H31O4P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
dihexyl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-3-5-7-12-16-20-23(19,21-17-13-8-6-4-2)22-18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
InChI Key |
DQLJOCWRWFJZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl phenyl phosphate can be synthesized through the esterification of phenyl phosphoric acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The process involves the controlled addition of phenyl phosphoric acid and hexanol, along with a catalyst, into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dihexyl phenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenyl phosphoric acid and hexanol.
Oxidation: It can be oxidized to form this compound oxide.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phenyl phosphoric acid and hexanol.
Oxidation: this compound oxide.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
Dihexyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a flame retardant in plastics and as a plasticizer in the production of flexible polymers.
Mechanism of Action
The mechanism of action of dihexyl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares DHPP with structurally analogous phosphate esters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl/Aryl Groups | Key Applications |
|---|---|---|---|---|
| Dihexyl phenyl phosphate | C₁₈H₃₁O₄P | 342.4 | Two hexyl, one phenyl | PVC plasticizers, flame retardants |
| Dimethyl phenyl phosphate | C₈H₁₁O₄P | 202.1 | Two methyl, one phenyl | Solvents, intermediates |
| Diphenyl phosphate | C₁₂H₁₁O₄P | 250.2 | Two phenyl, one hydroxyl | Flame retardant synergist |
| Diisodecyl phenyl phosphate | C₂₆H₄₇O₄P | 454.6 | Two branched C₁₀, one phenyl | High-temperature lubricants |
| 2-Ethylhexyl diphenyl phosphate | C₂₀H₂₇O₄P | 362.4 | One 2-ethylhexyl, two phenyl | Flexible PVC, adhesives |
Key Observations :
- Chain Length and Branching : DHPP’s linear hexyl groups provide better compatibility with polymers compared to branched analogs like diisodecyl phenyl phosphate, which excel in high-viscosity lubricants .
- Aryl Content : Compounds with more phenyl groups (e.g., diphenyl phosphate) exhibit superior flame retardancy but lower plasticizing efficiency due to rigidity .
Environmental and Health Considerations
- Toxicity: DHPP shows lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to triphenyl phosphate (LD₅₀ ~1300 mg/kg) but may hydrolyze to release phenol, requiring careful handling .
- Regulatory Status: Not currently listed under REACH or TSCA priority chemicals, unlike dihexyl phthalate (CAS 84-75-3), which is flagged for reproductive toxicity .
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